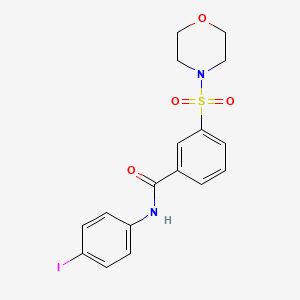![molecular formula C15H25NO2S B4834424 N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide](/img/structure/B4834424.png)
N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide
Descripción general
Descripción
N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide, also known as NBQX, is a chemical compound that has been widely studied for its potential therapeutic applications. It belongs to the class of compounds known as AMPA receptor antagonists, which are molecules that block the activity of glutamate receptors in the brain. In
Mecanismo De Acción
N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide exerts its effects by blocking the activity of AMPA receptors, which are a type of glutamate receptor that is involved in excitatory neurotransmission in the brain. By blocking these receptors, N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide reduces the influx of calcium ions into neurons, which can lead to excitotoxicity and neuronal damage. This mechanism of action has been shown to be effective in reducing seizure activity in animal models of epilepsy and in reducing neuronal damage in animal models of stroke.
Biochemical and Physiological Effects:
N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide has been shown to have a number of biochemical and physiological effects, including reducing glutamate-mediated excitotoxicity, reducing seizure activity, and reducing neuronal damage in animal models of stroke. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's disease and Huntington's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide is its specificity for AMPA receptors, which allows researchers to selectively block the activity of these receptors without affecting other neurotransmitter systems. This specificity makes N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide a useful tool for studying the role of glutamate receptors in various physiological and pathological processes. However, one of the limitations of N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor blockade in experiments.
Direcciones Futuras
There are several potential future directions for research on N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide. One area of interest is the development of more potent and selective AMPA receptor antagonists that can be used in clinical settings. Another area of interest is the use of N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide in combination with other drugs to enhance its therapeutic effects. Additionally, there is growing interest in the role of glutamate receptors in psychiatric disorders, such as depression and anxiety, and N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide may have potential applications in these areas as well.
Aplicaciones Científicas De Investigación
N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, stroke, and neurodegenerative diseases. It has been shown to be effective in reducing excitotoxicity, which is a process that leads to neuronal damage and death in these disorders. N-[1-(4-propylphenyl)ethyl]-1-butanesulfonamide has also been studied for its potential use as a research tool to study the role of glutamate receptors in various physiological and pathological processes.
Propiedades
IUPAC Name |
N-[1-(4-propylphenyl)ethyl]butane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2S/c1-4-6-12-19(17,18)16-13(3)15-10-8-14(7-5-2)9-11-15/h8-11,13,16H,4-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJWRVXVGMYJBK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)NC(C)C1=CC=C(C=C1)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[6-(2,3,5-trimethylphenoxy)hexyl]piperidine](/img/structure/B4834358.png)

![4-(allyloxy)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4834368.png)
![methyl 4-(5-{[1-(2-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoate](/img/structure/B4834376.png)

![N,N,9-trimethyl-2-(1-methyl-4-nitro-1H-pyrazol-3-yl)thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxamide](/img/structure/B4834416.png)
![4-methyl-N-[3-(1-pyrrolidinyl)propyl]benzamide](/img/structure/B4834428.png)
![3-(2-chlorophenyl)-2,5-dimethyl-N-(1-phenylethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4834431.png)
![N-(2-fluorobenzyl)-4-[(1-hydroxycyclohexyl)ethynyl]benzamide](/img/structure/B4834437.png)
![N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-5-[1-(difluoromethyl)-5-methyl-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B4834444.png)
![3-(5-{[3-(carboxymethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)-4-chlorobenzoic acid](/img/structure/B4834452.png)
![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-2-methylpropanamide](/img/structure/B4834458.png)
![2-(1,3-benzodioxol-5-yl)-5-butyl-7-methyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B4834464.png)
![2-(4-ethoxyphenoxy)-N-[4-(1-piperidinyl)phenyl]acetamide](/img/structure/B4834469.png)